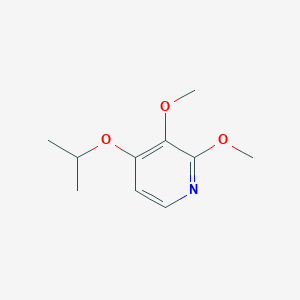
4-Isopropoxy-2,3-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropoxy-2,3-dimethoxypyridine (IDMP) is a chemical compound that has gained significant attention in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields of study.
Mechanism Of Action
The mechanism of action of 4-Isopropoxy-2,3-dimethoxypyridine is not fully understood, but it is believed to act as a modulator of neurotransmitter release by inhibiting the reuptake of neurotransmitters into presynaptic neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic neurons.
Biochemical And Physiological Effects
4-Isopropoxy-2,3-dimethoxypyridine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, and the reduction of anxiety and depression symptoms. It has also been found to have antioxidant and anti-inflammatory properties, which may make it a valuable tool in the study of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-Isopropoxy-2,3-dimethoxypyridine is its ability to modulate neurotransmitter release, which makes it a valuable tool in the study of various neurological disorders. However, its use is limited by its potential toxicity and the need for careful dosing and monitoring. Additionally, its effects may be influenced by factors such as age, gender, and genetic variability, which must be taken into account in experimental design.
Future Directions
There are many potential future directions for research on 4-Isopropoxy-2,3-dimethoxypyridine, including its use in the study of various neurological disorders, the investigation of its antioxidant and anti-inflammatory properties, and the development of new drugs based on its chemical structure. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, and to optimize dosing and administration protocols.
Synthesis Methods
4-Isopropoxy-2,3-dimethoxypyridine can be synthesized using a multistep process involving the reaction of 2,3-dimethoxypyridine with isopropyl bromide in the presence of a base, followed by purification and isolation. The final product is a white crystalline powder with a melting point of 84-86°C.
Scientific Research Applications
4-Isopropoxy-2,3-dimethoxypyridine has been widely used in scientific research as a chemical tool to investigate various biological processes. One of the most significant applications of 4-Isopropoxy-2,3-dimethoxypyridine is in the study of the brain and nervous system. It has been found to modulate the release of neurotransmitters, such as dopamine and norepinephrine, and has been used to investigate the role of these neurotransmitters in various neurological disorders.
properties
CAS RN |
158150-21-1 |
|---|---|
Product Name |
4-Isopropoxy-2,3-dimethoxypyridine |
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,3-dimethoxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C10H15NO3/c1-7(2)14-8-5-6-11-10(13-4)9(8)12-3/h5-7H,1-4H3 |
InChI Key |
AUSPSKAYDOXACY-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
Canonical SMILES |
CC(C)OC1=C(C(=NC=C1)OC)OC |
synonyms |
Pyridine, 2,3-dimethoxy-4-(1-methylethoxy)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




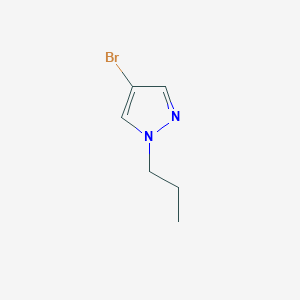
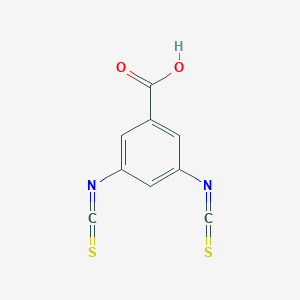

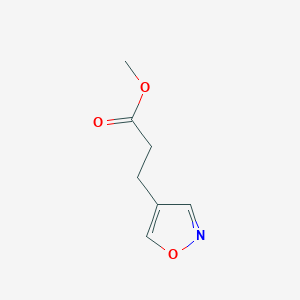



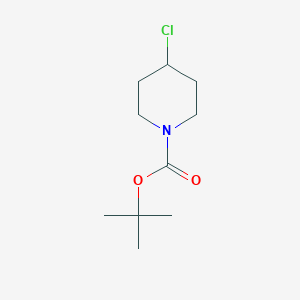
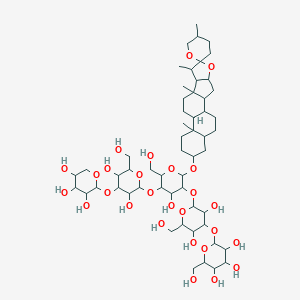
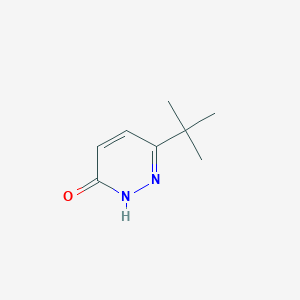


![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)